molecular formula C23H27ClN2O3S B2795524 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide CAS No. 922115-49-9

1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide

Cat. No. B2795524
CAS RN: 922115-49-9
M. Wt: 446.99
InChI Key: WGSFREKJMCAJQK-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A total of 59 derivatives of this scaffold were synthesized for this purpose .


Synthesis Analysis

These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .


Molecular Structure Analysis

The molecular structure of these derivatives is based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold . Specific structural requirements for activity were revealed in a three-dimensional quantitative structure–activity relationship (3D-QSAR) study .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are based on the Castagnoli–Cushman reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives would depend on the specific substituents added to the 3,4-dihydroisoquinolin-1(2H)-one scaffold .

Scientific Research Applications

Synthesis and Characterization for Potential Antimicrobial Agents

Research on the synthesis and characterization of new quinazolines, which are structurally related to the queried compound, has shown potential as antimicrobial agents. These compounds have been screened for their antibacterial and antifungal activities against various pathogens, demonstrating the utility of such chemical entities in developing new antimicrobial strategies (Desai, Shihora, & Moradia, 2007).

Anticancer Activities through Hybrid Pharmacophore Approach

Another study explores the design and synthesis of 4-aminoquinoline derived sulfonyl analogs, utilizing a hybrid pharmacophore approach to enhance anticancer activities. The research focused on evaluating the cytotoxicity of these compounds against breast tumor cell lines, highlighting the potential of such compounds in cancer treatment research (Solomon et al., 2019).

Potential Anticancer Agent PK11195

The compound PK11195 has been studied for its potential as an anticancer agent. It has shown to facilitate the induction of cell death by various cytotoxic and chemotherapeutic agents, particularly in chronic lymphocytic leukemia cells. This suggests the relevance of such compounds in developing therapeutic options for leukemia (Santidrián et al., 2007).

Novel Phosphodiesterase 4 Inhibitor for Pulmonary Diseases

CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor, has been designed for pulmonary diseases, demonstrating significant anti-inflammatory effects in animal models of asthma and chronic obstructive respiratory disease. The research underscores the therapeutic potential of such inhibitors in treating pulmonary conditions (Villetti et al., 2015).

Modulation of Intracellular Ca2+ Signaling

PK11195, a known enhancer of apoptotic cell death, has also been shown to modulate intracellular Ca2+ signaling, which could be linked to its effects on Bcl-2 and its role in apoptotic cell death. This highlights the compound's potential role in cellular signaling research, particularly in understanding apoptosis mechanisms (Campanella, Szabadkai, & Rizzuto, 2008).

Mechanism of Action

The mode of action of these derivatives might be the disruption of the biological membrane systems of P. recalcitrans .

Safety and Hazards

The safety and hazards associated with these derivatives would depend on the specific substituents added to the 3,4-dihydroisoquinolin-1(2H)-one scaffold .

Future Directions

The results of the studies on these derivatives provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3S/c24-21-9-7-20(8-10-21)23(12-3-4-13-23)22(27)25-14-16-30(28,29)26-15-11-18-5-1-2-6-19(18)17-26/h1-2,5-10H,3-4,11-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSFREKJMCAJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide

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